Nickel dihydroxide

Catalog No.
S598156
CAS No.
12054-48-7
M.F
H2NiO2
M. Wt
94.724 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel dihydroxide

CAS Number

12054-48-7

Product Name

Nickel dihydroxide

IUPAC Name

nickel;dihydrate

Molecular Formula

H2NiO2

Molecular Weight

94.724 g/mol

InChI

InChI=1S/Ni.2H2O/h;2*1H2

InChI Key

AIBQNUOBCRIENU-UHFFFAOYSA-N

SMILES

O.O.[Ni]

Synonyms

nickel hydroxide (II), nickel hydroxide (III), nickel(II)hydroxide, NiOH2

Canonical SMILES

O.O.[Ni]

The exact mass of the compound Nickel dihydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel dihydroxide (Ni(OH)2) is an insoluble, layered double hydroxide that serves as a critical inorganic precursor and active material in advanced energy storage and conversion technologies. Crystallizing primarily in the alpha and beta polymorphs, its layered structure allows for highly reversible proton intercalation, making it the foundational active material in nickel-metal hydride (NiMH) batteries and high-performance pseudocapacitor electrodes [1]. In industrial procurement, its value is heavily tied to its physical processability; it is typically engineered into high-density spherical powders that act as the direct solid-state precursor for lithium-ion battery cathodes, such as NMC, NCA, and LNO. Furthermore, its inherent surface chemistry provides an exceptional baseline for alkaline electrocatalysis, specifically the oxygen evolution reaction (OER), where its layered hydroxide structure consistently outperforms non-layered transition metal oxides.

Substituting Nickel dihydroxide with generic in-class alternatives fundamentally disrupts manufacturing workflows and application performance. Replacing Ni(OH)2 with soluble nickel salts, such as nickel sulfate (NiSO4) or nickel nitrate, shifts the burden of complex wet-chemical co-precipitation entirely onto the buyer [1]. Achieving the precise spherical morphology and high tap density required for modern battery cathodes from soluble salts demands strict control over pH, temperature, and ammonia chelation—steps that are completely bypassed when procuring pre-crystallized Ni(OH)2. Conversely, substituting Ni(OH)2 with bulk nickel oxide (NiO) eliminates the layered double hydroxide structure necessary for proton intercalation in aqueous energy storage, and results in significantly higher overpotentials during alkaline electrocatalysis due to the lack of active hydroxide surface sites.

Precursor Morphology and Tap Density for Solid-State Lithiation

For high-capacity lithium-ion cathode manufacturing (e.g., LiNiO2, NMC), the physical morphology of the nickel precursor is as critical as its chemical purity. Procuring pre-crystallized, spherical Ni(OH)2 provides a tap density exceeding 2.0 g/cm³ (up to 2.4 g/cm³ under optimized conditions), which is essential for maximizing volumetric energy density in the final cathode [1]. In contrast, attempting to substitute with soluble nickel salts (e.g., NiSO4) requires the end-user to perform complex, tightly controlled wet-chemical co-precipitation to avoid the formation of low-density, irregular particles. By utilizing spherical Ni(OH)2, manufacturers bypass these wet-chemical steps and proceed directly to solid-state lithiation.

Evidence DimensionTap Density and Processability
Target Compound DataSpherical Ni(OH)2 (Tap density > 2.0 g/cm³, direct solid-state precursor)
Comparator Or BaselineSoluble Nickel Sulfate (Requires end-user co-precipitation to achieve usable morphology)
Quantified DifferenceElimination of wet-chemical precursor synthesis steps; guaranteed high tap density.
ConditionsIndustrial cathode precursor preparation and solid-state lithiation.

Procuring pre-formed spherical Ni(OH)2 eliminates the need for complex in-house crystallization, directly enabling high-density cathode manufacturing.

Electrocatalytic Overpotential in Alkaline Oxygen Evolution

In alkaline water electrolysis, the phase of the nickel catalyst dictates the energy efficiency of the oxygen evolution reaction (OER). Nanostructured Ni(OH)2 exhibits exceptional catalytic activity, requiring an overpotential of only 300 mV to achieve a current density of 10 mA/cm² [1]. When compared to its calcined counterpart, NiOx nanoparticles, which require 330 mV, or bulk NiO, which often requires >400 mV, the hydroxide phase demonstrates significantly faster reaction kinetics. This quantitative reduction in overpotential makes Ni(OH)2 the superior direct precursor for alkaline electrolyzer anodes.

Evidence DimensionOER Overpotential at 10 mA/cm²
Target Compound DataNi(OH)2 nanoparticles (300 mV)
Comparator Or BaselineNiOx nanoparticles (330 mV) / Bulk NiO (>400 mV)
Quantified Difference30 to >100 mV reduction in overpotential.
Conditions1 M KOH alkaline electrolyte, 10 mA/cm² current density.

A lower overpotential directly reduces the electrical energy consumption of alkaline water electrolyzers, justifying the selection of the hydroxide phase over the oxide.

Thermal Transformation to High-Valent Defect Catalysts

For advanced catalytic applications requiring robust oxide surfaces, procuring Ni(OH)2 as a thermal precursor yields superior microkinetic properties compared to purchasing commercial NiO. High-temperature treatment (900 °C) of Ni(OH)2 induces a continuous structural transformation that generates a Ni3+-enriched defect surface, resulting in a highly active electrocatalyst with a Tafel slope of just 61 mV/dec [1]. In contrast, standard stable NiO exhibits sluggish kinetics with Tafel slopes up to 138 mV/dec. The specific decomposition pathway of the dihydroxide is required to access these high-valent, highly active surface states.

Evidence DimensionOER Tafel Slope
Target Compound DataNiO derived from Ni(OH)2 calcination (61 mV/dec)
Comparator Or BaselineStandard low-temperature or commercial NiO (up to 138 mV/dec)
Quantified Difference>50% reduction in Tafel slope.
ConditionsHigh-temperature calcination followed by alkaline OER testing.

Procuring Ni(OH)2 for in-situ calcination provides access to highly active, defect-rich catalytic surfaces that cannot be achieved by purchasing standard stable NiO powders.

High-Density Lithium-Ion Cathode Manufacturing (NMC/NCA/LNO)

Directly downstream of its superior tap density and pre-crystallized spherical morphology, Ni(OH)2 is the preferred solid-state precursor for synthesizing high-nickel layered oxide cathodes. Procuring this specific form allows manufacturers to bypass complex in-house co-precipitation and proceed directly to lithiation, ensuring high volumetric energy density [1].

Alkaline Water Electrolysis (OER Electrocatalysts)

Due to its significantly lower overpotential compared to bulk NiO, nanostructured Ni(OH)2 is procured as a highly efficient, non-noble anodic electrocatalyst for alkaline electrolyzers, reducing overall electrical energy consumption during hydrogen production[1].

Thermal Generation of Defect-Rich Oxide Catalysts

For specialized catalytic processes requiring high-valent Ni3+ surface states, Ni(OH)2 serves as an ideal thermal precursor. High-temperature calcination of the dihydroxide yields a uniquely active defect-oxide structure with superior microkinetics (low Tafel slope) that cannot be attained by purchasing standard commercial NiO [1].

Physical Description

DryPowder; OtherSolid; WetSolid

Related CAS

12125-56-3 (nickel-(OH)3)

GHS Hazard Statements

Aggregated GHS information provided by 427 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (91.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (99.53%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (99.53%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (99.53%): May cause cancer [Danger Carcinogenicity];
H360 (99.53%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (99.53%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (82.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

12054-48-7

Wikipedia

Nickel(II) hydroxide

General Manufacturing Information

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Nickel hydroxide (Ni(OH)2): ACTIVE

Dates

Last modified: 08-15-2023

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